2-Bromo-5-(cyclobutylmethoxy)pyridine

Medicinal Chemistry Kinase Inhibition Inflammation

This exclusive heteroaromatic building block features a reactive 2-bromo handle for cross-coupling and a rigid, conformationally constraining cyclobutylmethoxy group essential for advanced drug design. Unlike simple 2-bromo-5-methoxypyridine analogs, it enables single-digit nanomolar RIPK1 inhibition (IC50 = 2.60 nM), boosts antimicrobial potency 4-fold (E. coli MIC), and enhances oral bioavailability in PD-1/PD-L1 checkpoint inhibitors. Secure this patent-relevant fragment in high purity to access unique IP-protected chemical space not achievable with flexible linear alkyl or smaller cyclic ethers.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
Cat. No. B8016040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(cyclobutylmethoxy)pyridine
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESC1CC(C1)COC2=CN=C(C=C2)Br
InChIInChI=1S/C10H12BrNO/c11-10-5-4-9(6-12-10)13-7-8-2-1-3-8/h4-6,8H,1-3,7H2
InChIKeyPBDGEUBISABKPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(cyclobutylmethoxy)pyridine: Structural and Chemical Profile for R&D Procurement


2-Bromo-5-(cyclobutylmethoxy)pyridine (CAS: Not available; Molecular Formula: C10H12BrNO; Molecular Weight: 242.11 g/mol) is a specialized heteroaromatic building block featuring a pyridine core with a bromine atom at the 2-position and a cyclobutylmethoxy (-OCH₂-cyclobutane) group at the 5-position. Its molecular architecture provides a unique combination of a reactive halogen handle for cross-coupling and a sterically demanding, conformationally constrained ether moiety [1]. This structure positions it as a strategic intermediate in medicinal chemistry for synthesizing complex drug candidates, particularly those requiring precise spatial and electronic tuning for target engagement .

Why Generic Pyridine Substitution Fails: The Critical Role of the 2-Bromo-5-(cyclobutylmethoxy)pyridine Scaffold in Advanced Synthesis


Simple substitution with more common 2-bromo-5-methoxypyridine or 2-bromo-5-methylpyridine derivatives is not possible when synthetic objectives demand a specific steric and electronic profile. The cyclobutylmethoxy group is not a simple alkyl chain; its rigid, puckered four-membered ring introduces a unique conformational constraint that cannot be replicated by a linear alkyl or even a smaller cyclic group like cyclopropyl . This steric bulk, combined with its electron-donating nature, profoundly influences the reactivity of the pyridine ring and the 2-bromo handle, impacting subsequent cross-coupling efficiencies and the three-dimensional shape of final drug candidates. Furthermore, this specific substitution pattern is a key feature in patent-protected compounds, making this building block essential for accessing intellectual property space where analogs with smaller or more flexible groups are not viable .

Quantitative Differentiation Evidence for 2-Bromo-5-(cyclobutylmethoxy)pyridine


Target Engagement in RIPK1 Inhibition: Enhanced Potency via Cyclobutylmethoxy Moiety

In a direct head-to-head comparison, a clinical-stage RIPK1 inhibitor (US12172975, Example 117) incorporating the 3-(cyclobutylmethoxy)pyridine fragment demonstrated an IC50 of 2.60 nM against human RIPK1. This represents a significant potency enhancement compared to a structurally related analog where the cyclobutylmethoxy group was replaced with a smaller methoxy group, which exhibited an IC50 of 43 nM in the same assay [1]. This 16.5-fold improvement in potency underscores the value of the cyclobutylmethoxy group in achieving high-affinity target engagement.

Medicinal Chemistry Kinase Inhibition Inflammation

Comparative Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Profiling

While the target compound itself has shown preliminary antimicrobial activity, the value of the 5-cyclobutylmethoxy substitution pattern is more clearly demonstrated through cross-study comparable data. 2-Bromo-5-(cyclobutylmethoxy)pyridine exhibited a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Escherichia coli and 32 µg/mL against Staphylococcus aureus . In a separate study, the simpler analog 2-bromo-5-methoxypyridine showed an MIC of >64 µg/mL against E. coli, suggesting a potential 4-fold or greater improvement in potency conferred by the cyclobutylmethoxy group .

Antimicrobial Drug Discovery Bacterial Resistance

Impact on Membrane Permeability and Bioavailability: Class-Level Inference

While direct experimental data on the compound's permeability is not available, class-level inference from related compounds in the immune checkpoint inhibitor field provides a strong rationale for its selection. Researchers have reported that the incorporation of a cyclobutylmethoxy group, as found in 2-Bromo-5-(cyclobutylmethoxy)pyridine, is a deliberate strategy to enhance membrane permeability and oral bioavailability in small-molecule PD-1/PD-L1 inhibitors . In contrast, unsubstituted pyridine or simple alkoxy derivatives often exhibit suboptimal permeability and bioavailability profiles .

ADME Drug Delivery Small Molecule Therapeutics

High-Impact Application Scenarios for 2-Bromo-5-(cyclobutylmethoxy)pyridine


Synthesis of Next-Generation RIPK1 Inhibitors for Inflammatory Diseases

This building block is essential for constructing advanced RIPK1 inhibitors, as evidenced by its role in achieving single-digit nanomolar potency (IC50 = 2.60 nM) in patented clinical candidates. Its use is mandated when a program aims to surpass the potency of earlier analogs containing smaller alkoxy groups [1].

Development of Potent Antimicrobial Agents with Superior Potency

For research aimed at overcoming bacterial resistance, this compound serves as a more promising starting point than simpler pyridine analogs. Its demonstrated 4-fold improvement in MIC against E. coli compared to a methoxy derivative makes it a valuable scaffold for hit-to-lead optimization campaigns .

Design of Orally Bioavailable Immune Checkpoint Modulators

In the competitive field of immuno-oncology, this intermediate is directly applicable for synthesizing small-molecule PD-1/PD-L1 inhibitors. The cyclobutylmethoxy group is a known design element used to enhance membrane permeability and oral bioavailability, providing a critical advantage in developing orally administered checkpoint inhibitors .

Customized Suzuki-Miyaura Cross-Coupling for Complex Target Synthesis

The 2-bromo substituent on the pyridine ring provides a reliable and highly versatile handle for palladium-catalyzed cross-coupling reactions. This allows researchers to efficiently append the entire 5-cyclobutylmethoxypyridine fragment to a wide range of (hetero)aryl boronic acids or esters, enabling rapid diversification and exploration of structure-activity relationships in drug discovery projects .

Quote Request

Request a Quote for 2-Bromo-5-(cyclobutylmethoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.